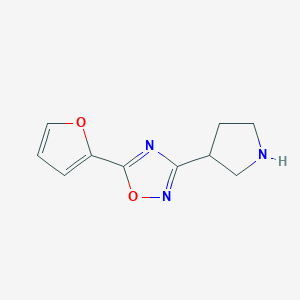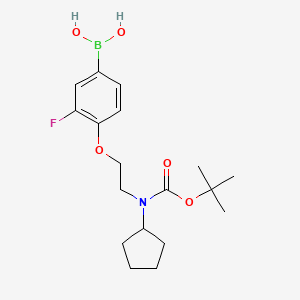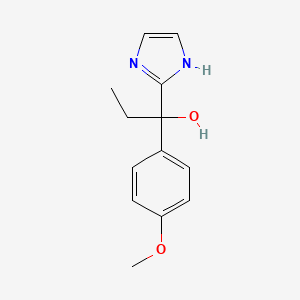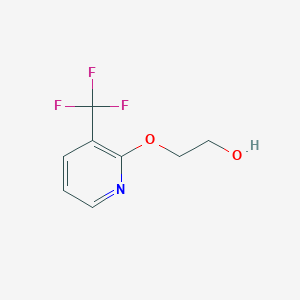
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline
Descripción general
Descripción
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline (3-Br-5-DFM-2-TFMA) is an organic compound that has been used in various scientific research applications. It is a nitrogen-containing heterocyclic compound that is part of the aniline family. This compound has been used in a wide variety of scientific applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in biochemistry. In addition, 3-Br-5-DFM-2-TFMA has been studied for its potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
3-Br-5-DFM-2-TFMA has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a starting material in the synthesis of various pharmaceuticals. Additionally, this compound has been studied for its potential therapeutic effects in various diseases. For example, 3-Br-5-DFM-2-TFMA has been studied for its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 3-Br-5-DFM-2-TFMA is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in the metabolism of cancer cells. Additionally, this compound may act as an antioxidant, which may help protect cells from oxidative stress and damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-DFM-2-TFMA have not been extensively studied. However, it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Br-5-DFM-2-TFMA has several advantages for use in lab experiments. It is relatively easy to synthesize using either the one-pot or palladium-catalyzed methods. Additionally, this compound is relatively stable and non-toxic, making it safe to handle and store. However, this compound is expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 3-Br-5-DFM-2-TFMA. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound in various diseases. Finally, research could also be conducted to optimize the synthesis of this compound and to develop more efficient methods for its production.
Propiedades
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-1-3(16-7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUBJLQUKJEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)





![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)


![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)

